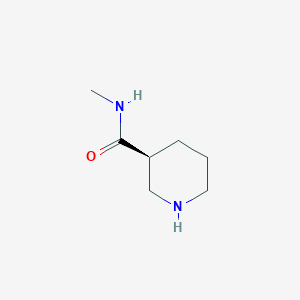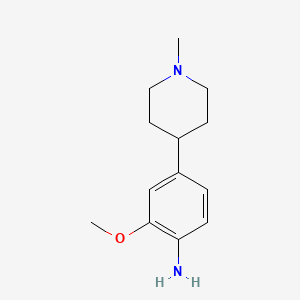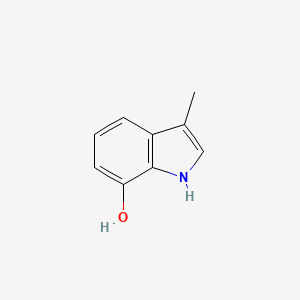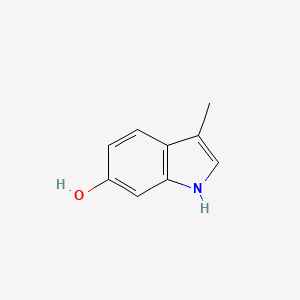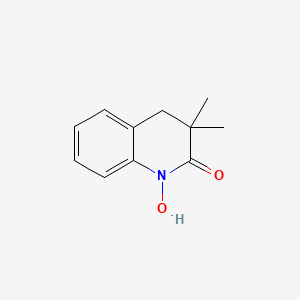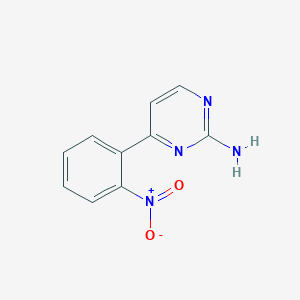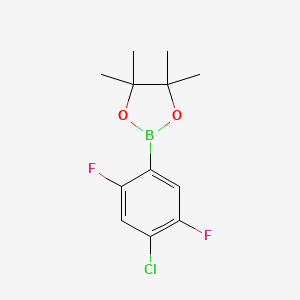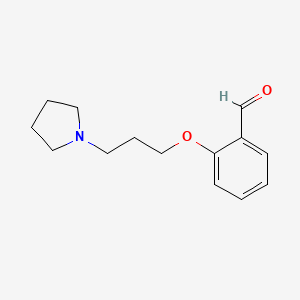
2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde
Vue d'ensemble
Description
2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde is an organic compound with the molecular formula C14H19NO2. It is a benzaldehyde derivative where the benzene ring is substituted with a pyrrolidine group via a propoxy linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde are Toll-like receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, particularly in recognizing nucleic acid-containing complexes in the serum of autoimmune lupus patients .
Mode of Action
2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde interacts with its targets, TLR7 and TLR9, by inhibiting their signaling in a variety of human and mouse cell types . This compound also inhibits the DNA-TLR9 interaction in vitro . The inhibition of these receptors is dependent on two properties of the compound: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and TLR9 reside .
Biochemical Pathways
The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde affects the immune response pathways. Specifically, it suppresses responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .
Pharmacokinetics
Its ability to accumulate in intracellular acidic compartments suggests it may have good cellular permeability .
Result of Action
The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can suppress immune responses. In spontaneous mouse lupus models, this compound slowed the development of circulating antinuclear antibodies .
Action Environment
The action of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can be influenced by various environmental factors. For instance, the pH of the intracellular environment may affect the compound’s accumulation in acidic compartments . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 3-chloropropoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(3-(Pyrrolidin-1-yl)propoxy)benzoic acid.
Reduction: 2-(3-(Pyrrolidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Morpholin-4-yl)propoxy)benzaldehyde: Similar structure but with a morpholine group instead of pyrrolidine.
2-(3-(Piperidin-1-yl)propoxy)benzaldehyde: Similar structure but with a piperidine group instead of pyrrolidine.
2-(3-(Azepan-1-yl)propoxy)benzaldehyde: Similar structure but with an azepane group instead of pyrrolidine.
Uniqueness
2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde is unique due to the presence of the pyrrolidine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
2-(3-pyrrolidin-1-ylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,12H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDHMWIYERBQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)



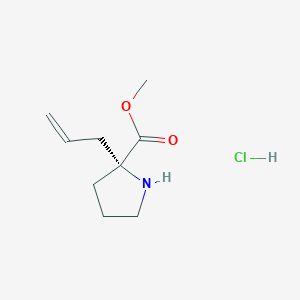
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
